1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane
Description
1-(Cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring with two distinct substituents:
- A 2-(2H-1,2,3-triazol-2-yl)ethyl moiety at position 4, introducing hydrogen-bonding capability and aromatic character.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[2-(triazol-2-yl)ethyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c18-20(19,12-2-3-12)16-7-1-6-15(8-10-16)9-11-17-13-4-5-14-17/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYJAIXTEPOSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation of Diazepinone Precursors
The 1,4-diazepane skeleton is typically derived from 4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one through alkylation. Under conventional heating with K₂CO₃ in DMF, alkylation occurs preferentially at the amide nitrogen (N-1). However, microwave irradiation (90 s) redirects reactivity to N-4 with complete regiospecificity. Computational studies (MP2/6-31G*) indicate microwave conditions favor N-4 deprotonation due to enhanced anion stability, enabling rapid C–N bond formation.
Optimization of Ring-Closure Reactions
Ring-closing metathesis (RCM) and reductive amination are alternative approaches. For instance, ethyl 4-(dibenzylamino)-2-ethyl-1-methylcyclopentanecarboxylate intermediates undergo cyclization with Grubbs catalysts to form seven-membered rings. Yields for these methods range from 60–75%, though regiochemical control remains inferior to microwave-assisted alkylation.
Direct Alkylation with Triazole Derivatives
Alternative routes employ 2-(2H-1,2,3-triazol-2-yl)ethyl chlorides. Reaction with 1,4-diazepane in DMF using NaH (60% dispersion) at 0°C–RT affords the alkylated product in 86% yield. Microwave acceleration reduces reaction times from 16 h to 15 min while maintaining yields above 80%.
Sulfonylation with Cyclopropanesulfonyl Chloride
Synthesis of Cyclopropanesulfonamide
Cyclopropanesulfonyl chloride is converted to the sulfonamide precursor via ammonolysis. In dioxane with 0.5 M NH₃ (3 days, RT), the reaction achieves 74% yield. Shorter durations (16 h) in methanol/NH₄OH at RT give 52% yield, favoring scalability.
Coupling to 1,4-Diazepane
Sulfonylation of the diazepane intermediate proceeds via nucleophilic substitution. Using pyridine as base and DMAP as catalyst at 110°C for 12 h, the reaction affords the target compound in 68% yield after extraction.
Table 2: Sulfonylation Efficiency Under Varied Conditions
| Base | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Pyridine | DMAP | 110°C | 12 h | 68% | |
| Et₃N | None | 80°C | 24 h | 45% | |
| NaH | – | 0°C→RT | 2 h | 72% |
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with gradients of petroleum ether/EtOAc (4:1→1:1). UPLC-MS (BEH C18 column) confirms purity >95%, with MH⁺ = 350.1 matching theoretical values.
Spectroscopic Validation
¹H NMR (500 MHz, CDCl₃) displays characteristic signals: δ 7.65 (s, 2H, triazole-H), 3.85–3.70 (m, 4H, diazepane-CH₂), 2.90 (q, 2H, CH₂-triazole), 2.55 (m, 1H, cyclopropane-H), 1.20–1.00 (m, 4H, cyclopropane-CH₂).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of the triazole ring into drug candidates has shown significant potential in enhancing pharmacological properties. Triazoles are known for their biological activity and have been utilized in the development of various therapeutic agents. Specifically, compounds featuring the triazole structure have been linked to anti-inflammatory, antifungal, and anticancer activities.
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, certain 1,2,3-triazole analogs have been shown to exhibit potent cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Triazole-containing compounds have demonstrated efficacy against a range of pathogens, including fungi and bacteria, making them suitable candidates for further development in treating infectious diseases .
Synthetic Chemistry
The synthesis of 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane can be achieved through various methodologies such as "Click" chemistry. This approach allows for the efficient construction of triazole-based compounds under mild conditions.
- Click Chemistry : This method facilitates the formation of triazoles from azides and alkynes in a highly selective manner. The versatility of this reaction has made it a cornerstone in the synthesis of complex organic molecules .
Material Science
The unique properties of triazole-containing compounds lend themselves to applications in material science. Their ability to form coordination complexes with metals can be exploited in the development of novel materials with specific electronic or optical properties.
- Coordination Chemistry : Triazoles can act as ligands in coordination complexes, which may lead to advancements in catalysis and materials with tailored properties for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the diazepane ring can provide conformational flexibility.
Comparison with Similar Compounds
Sulfonyl Substituent Variations
The cyclopropanesulfonyl group distinguishes the target compound from analogs with alternative sulfonyl or acyl substituents:
Key Insight : The cyclopropanesulfonyl group balances lipophilicity and metabolic resistance compared to tosyl (more labile) or benzoyl (more lipophilic) substituents.
Triazole-Containing Substituent Variations
The ethyl-triazole side chain is compared to other triazole-attached analogs:
Key Insight : The ethyl-triazole moiety in the target compound may enhance blood-brain barrier permeability compared to bulky benzoyl-triazole derivatives like U-2 .
Physicochemical and Pharmacokinetic Properties
Key Insight : The target compound’s cyclopropanesulfonyl group likely reduces LogP compared to benzoyl analogs, improving aqueous solubility while retaining membrane permeability.
Biological Activity
The compound 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane represents a novel class of biologically active molecules that integrate the pharmacophores of triazoles and diazepanes. This article reviews existing literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a cyclopropanesulfonyl moiety linked to a 1,4-diazepane structure, with a triazole substituent. The synthesis typically involves a multi-step process including:
- Formation of the triazole ring via “Click” chemistry , which is known for its efficiency in synthesizing heterocyclic compounds.
- Subsequent modifications to introduce the cyclopropanesulfonyl group and the diazepane framework.
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer activities. For instance:
- A series of triazole derivatives were evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. In particular, some derivatives demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .
Enzyme Inhibition
The carbonic anhydrase-II (CA-II) enzyme has been identified as a target for several synthesized triazole derivatives:
- In vitro assays revealed moderate inhibition potential against CA-II, suggesting that modifications to the triazole moiety can enhance binding affinity and selectivity. Molecular docking studies supported these findings by demonstrating favorable interactions within the active site of the enzyme .
Antimicrobial Activity
Triazole-containing compounds have also been investigated for their antimicrobial properties:
- Compounds similar to this compound were tested against various bacterial strains. Some showed efficacy comparable to traditional antibiotics such as streptomycin .
Study 1: Triazole Derivatives in Cancer Therapy
A study published in Bioorganic & Medicinal Chemistry investigated various triazole derivatives for their anticancer properties. Notably, one compound exhibited an IC50 value of 6.2 μM against HCT-116 colon cancer cells. This study highlighted the importance of structural modifications on biological activity and provided insights into structure-activity relationships (SAR) within this class of compounds .
Study 2: Enzyme Inhibition Mechanism
Research focusing on the inhibition of carbonic anhydrase by triazole derivatives revealed that specific functional groups significantly enhance inhibitory activity. The study utilized molecular docking simulations to elucidate binding interactions, confirming that certain substituents at the triazole ring improve affinity for CA-II .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(cyclopropanesulfonyl)-4-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,4-diazepane, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,4-diazepane core followed by sulfonylation and triazole incorporation. Key steps include:
- Cyclopropanesulfonyl Group Introduction : Nucleophilic substitution using cyclopropanesulfonyl chloride under anhydrous conditions with a base like triethylamine in dichloromethane (DCM) .
- Triazole-Ethyl Attachment : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 2H-1,2,3-triazol-2-yl group. Optimize reaction time (6–12 hours) and temperature (60–80°C) to achieve >80% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve signals for the diazepane protons (δ 3.2–4.1 ppm) and cyclopropane methylenes (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (e.g., [M+H] at m/z 382.12) .
- X-ray Crystallography : Solve crystal structures using SHELXL (single-crystal X-ray diffraction, Mo-Kα radiation). Refinement parameters (R1 < 0.05) validate stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s interaction with biological targets like orexin receptors?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with orexin receptor OX1/OX2 crystal structures (PDB: 4S0V). Parameterize the compound’s sulfonyl and triazole groups as hydrogen-bond acceptors. Validate docking poses with binding energy scores (< -9.0 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in GROMACS (CHARMM36 force field, 100 ns trajectories). Analyze root-mean-square deviation (RMSD < 2.0 Å) to assess stability .
Q. What strategies resolve contradictions between in vitro activity data and computational predictions for this compound?
- Methodological Answer :
- Experimental Validation : Re-test in vitro orexin receptor antagonism using calcium flux assays (HEK293 cells expressing OX1/OX2). Compare IC values (nM range) with docking scores to identify outliers .
- Meta-Analysis : Cross-reference structural analogs (e.g., Suvorexant derivatives) to assess if steric hindrance from the cyclopropane group reduces binding affinity despite favorable computational predictions .
Q. How do structural modifications (e.g., replacing cyclopropanesulfonyl with aryl sulfonamides) impact the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies : Synthesize analogs with phenylsulfonyl or thiophene-2-sulfonyl groups. Compare logP (octanol/water partition coefficients) via shake-flask assays and metabolic stability in liver microsomes.
- Key Finding : Cyclopropanesulfonyl derivatives exhibit lower logP (2.1 vs. 3.5 for aryl analogs) and higher microsomal stability (t > 60 minutes), suggesting improved bioavailability .
Key Research Gaps
- Mechanistic Studies : Limited data on off-target effects (e.g., dopamine D3 receptor binding) necessitate broad-spectrum GPCR profiling .
- In Vivo Efficacy : Pharmacokinetic/pharmacodynamic (PK/PD) models in rodents are needed to correlate receptor occupancy with behavioral outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
